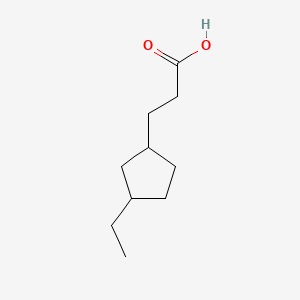

3-(3-Ethylcyclopentyl)propanoic acid

Description

Properties

IUPAC Name |

3-(3-ethylcyclopentyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-8-3-4-9(7-8)5-6-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRFSLWCFASCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872293 | |

| Record name | 3-Ethylcyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501346-07-2 | |

| Record name | 3-Ethylcyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Chemical Transformations of 3 3 Ethylcyclopentyl Propanoic Acid

Esterification Reactions of the Carboxylic Acid Moiety

Esterification is a fundamental reaction for carboxylic acids, converting them into esters which are often used as fragrances, solvents, and synthetic intermediates. google.com For 3-(3-Ethylcyclopentyl)propanoic acid, this involves the reaction of its carboxyl group with alcohols.

The most common method for synthesizing alkyl and aryl esters from this compound is through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an appropriate alcohol (ROH, where R is an alkyl or aryl group) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process where water is eliminated. nagwa.com For example, reacting this compound with ethanol (B145695) would yield ethyl 3-(3-ethylcyclopentyl)propanoate and water. nagwa.com

Alternative methods can provide higher yields or proceed under milder conditions. One such approach involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the alcohol. This two-step process is generally not reversible and proceeds to completion. A modular synthesis approach for creating α-arylated esters has also been developed, though it relies on specific precursors like α-trifluoromethyl alkenes. nih.gov

Table 1: Representative Esterification Reactions

| Reactant A | Reactant B | Product | General Conditions |

|---|---|---|---|

| This compound | Methanol | Methyl 3-(3-ethylcyclopentyl)propanoate | Acid catalyst (e.g., H₂SO₄), heat |

| This compound | Phenol | Phenyl 3-(3-ethylcyclopentyl)propanoate | Acid catalyst, heat |

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.commdpi.com For instance, methyl 3-(3-ethylcyclopentyl)propanoate could be converted to ethyl 3-(3-ethylcyclopentyl)propanoate by reacting it with an excess of ethanol in the presence of a catalyst. psu.edu

Under basic conditions, using a catalyst like sodium ethoxide, the mechanism involves a nucleophilic addition-elimination pathway. masterorganicchemistry.com Under acidic conditions, the mechanism is more complex, involving protonation, addition, and elimination steps. masterorganicchemistry.com To drive the equilibrium toward the desired product, the alcohol reactant is typically used as the solvent. masterorganicchemistry.comorganic-chemistry.org This technique is widely employed in industrial processes, such as the production of biodiesel from vegetable oils. psu.edu

Amidation and Related Amine/Amide Functionalization

The carboxylic acid group of this compound can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation typically requires activating the carboxylic acid, often by converting it into an acyl chloride, which then readily reacts with the amine to form the corresponding N-substituted amide. Direct reaction between the carboxylic acid and an amine is possible but usually requires high temperatures to drive off the water formed.

Recent advances have provided novel methods for amide synthesis, such as photocatalytic processes that can convert α-trifluoromethyl alkenes into primary amides using an ammonia surrogate like ammonium (B1175870) acetate. nih.gov Applying conventional methods, this compound would react with a generic amine (RNH₂) to yield N-alkyl-3-(3-ethylcyclopentyl)propanamide.

Reduction and Oxidation Reactions of this compound and Derivatives

The functional groups of this compound exhibit distinct behaviors under reducing and oxidizing conditions.

Reduction: The carboxylic acid group is susceptible to reduction by powerful reducing agents. The use of lithium aluminum hydride (LiAlH₄) followed by an aqueous workup will reduce the carboxylic acid to a primary alcohol, yielding 3-(3-ethylcyclopentyl)propan-1-ol. The saturated cyclopentyl and ethyl groups are inert to these conditions.

Oxidation: The carboxylic acid group is already in a relatively high oxidation state and is resistant to further oxidation without cleaving carbon-carbon bonds. quora.com Conversely, the cyclopentyl and ethyl moieties, being fully saturated hydrocarbons, can only be oxidized under harsh conditions, which typically leads to a complex mixture of products or complete combustion to carbon dioxide and water. Controlled oxidation of these alkane parts to introduce new functional groups is challenging and requires specialized reagents.

Functionalization of the Cyclopentyl and Ethyl Moieties (e.g., Halogenation, Hydroxylation)

Direct functionalization of the saturated cyclopentyl and ethyl groups of this compound is inherently difficult due to the strength and low polarity of C-H bonds.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the alkane framework can be achieved through free-radical halogenation. This reaction is typically initiated by UV light and is notoriously unselective. It would result in a mixture of mono- and poly-halogenated products, with the halogen substituting hydrogen atoms at various positions on both the cyclopentyl ring and the ethyl side chain.

Hydroxylation: The direct hydroxylation of an unactivated C-H bond is a significant challenge in synthetic chemistry. Such transformations usually require powerful and often unselective oxidizing agents or sophisticated catalytic systems that are not in common use. Therefore, controlled hydroxylation of the cyclopentyl or ethyl groups of this compound is not a straightforward transformation.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 3 Ethylcyclopentyl Propanoic Acid and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopyyoutube.comresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. It operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing detailed information about its chemical identity and connectivity to neighboring atoms. For a molecule like 3-(3-Ethylcyclopentyl)propanoic acid, NMR is indispensable for mapping out the carbon skeleton and determining the position of protons within the ethylcyclopentyl and propanoic acid moieties.

One-Dimensional (1D) NMR Techniques (e.g., ¹H, ¹³C)beilstein-journals.orgdocbrown.info

One-dimensional NMR experiments are the most fundamental and commonly used NMR techniques. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display distinct signals for each unique proton environment. The chemical shift (δ) of these signals, measured in parts per million (ppm), indicates the degree of shielding around a proton. Integration of the peak areas reveals the relative number of protons corresponding to each signal, and spin-spin coupling patterns (splitting) provide information about adjacent, non-equivalent protons. For instance, the protons on the carbon adjacent to the carboxylic acid group are expected to be deshielded and appear at a higher chemical shift compared to the protons of the ethyl group. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. A key feature is the signal from the carbonyl carbon of the carboxylic acid group, which is highly deshielded and appears at a characteristic downfield chemical shift (typically 170-185 ppm). The carbons of the cyclopentyl ring and the ethyl group would resonate at higher field positions.

Predicted NMR Data for this compound

Below are the predicted ¹H and ¹³C NMR chemical shifts. Actual experimental values may vary based on solvent and other conditions.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | 1H |

| α-CH₂ (to COOH) | ~2.3 | Triplet | 2H |

| β-CH₂ (to COOH) | ~1.6 | Multiplet | 2H |

| Cyclopentyl Ring CH | ~1.0 - 1.9 | Multiplet | 9H |

| Ethyl Group -CH₂- | ~1.4 | Quartet | 2H |

| Ethyl Group -CH₃ | ~0.9 | Triplet | 3H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Atom Position | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | ~179 |

| C H₂ (α to COOH) | ~35 |

| C H₂ (β to COOH) | ~31 |

| Cyclopentyl Ring C H (with propanoic acid) | ~39 |

| Cyclopentyl Ring C H (with ethyl group) | ~45 |

| Cyclopentyl Ring C H₂ | ~32-34 |

| Ethyl Group -C H₂- | ~29 |

| Ethyl Group -C H₃ | ~11 |

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)beilstein-journals.org

While 1D NMR provides fundamental data, 2D NMR techniques are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing the proton connectivity within the propanoic acid chain and through the ethylcyclopentyl ring system. For example, a cross-peak would be expected between the α-CH₂ and β-CH₂ protons of the propanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, providing a definitive assignment of the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is crucial for connecting different structural fragments. For instance, it could show a correlation between the protons of the β-CH₂ group of the propanoic acid chain and the carbon atom of the cyclopentyl ring to which it is attached, confirming the connection point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the ethyl and propanoic acid substituents on the cyclopentyl ring.

Expected 2D NMR Correlations for Structural Confirmation

| 2D NMR Technique | Key Expected Correlations | Information Gained |

| COSY | α-CH₂ ↔ β-CH₂ (propanoic chain) | Confirms propanoic acid chain connectivity. |

| Ethyl -CH₂- ↔ Ethyl -CH₃ | Confirms ethyl group connectivity. | |

| HSQC | Direct one-bond C-H correlations | Assigns all protonated carbons. |

| HMBC | β-CH₂ protons ↔ Cyclopentyl CH carbon | Confirms attachment point of propanoic acid chain. |

| Carbonyl C ↔ α-CH₂ and β-CH₂ protons | Confirms structure of the propanoic acid moiety. | |

| NOESY | Correlations between ring and substituent protons | Provides insights into stereochemistry and 3D structure. |

Mass Spectrometric Approaches for Molecular Mass and Fragmentation Pattern Analysisyoutube.comrsc.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and can provide substantial structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to within 5 ppm). rsc.org This precision allows for the determination of the exact elemental composition of the molecule. For this compound, with a molecular formula of C₁₀H₁₈O₂, the calculated monoisotopic mass is 170.13068 Da. nih.gov HRMS can experimentally confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas, thereby providing unequivocal confirmation of its chemical formula.

Tandem Mass Spectrometry (MS/MS) for Structural Insightsrsc.orgnih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. nih.gov This process, often involving collision-induced dissociation (CID), reveals characteristic fragmentation patterns that serve as a fingerprint for the molecule's structure. For this compound, characteristic fragment ions would arise from cleavages at specific points in the molecule.

Predicted Key MS/MS Fragmentations

| Precursor Ion (M+H)⁺ m/z | Predicted Fragment Ion m/z | Description of Loss |

| 171.138 | 153.128 | Loss of H₂O (water) from the carboxylic acid. |

| 171.138 | 125.133 | Loss of HCOOH (formic acid), a common rearrangement. |

| 171.138 | 111.117 | Cleavage of the propanoic acid side chain (loss of C₃H₆O₂). |

| 171.138 | 83.086 | Cleavage yielding the ethylcyclopentyl cation. |

| 171.138 | 73.029 | Cleavage yielding the protonated propanoic acid fragment. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis Techniquesyoutube.comnih.gov

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.com Specific functional groups absorb infrared light or scatter Raman light at characteristic frequencies, making these techniques excellent for identifying the presence of these groups within a molecule. nih.govaps.org While IR spectroscopy measures changes in the dipole moment during a vibration, Raman spectroscopy measures changes in polarizability. youtube.com

For this compound, the most prominent features in the IR and Raman spectra would be associated with the carboxylic acid group and the aliphatic C-H bonds.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch. C-H stretching vibrations from the alkyl parts of the molecule would appear just below 3000 cm⁻¹.

Raman Spectroscopy: In the Raman spectrum, the C=O stretch would also be visible, though typically weaker than in the IR spectrum. The aliphatic C-H stretching and bending modes would be prominent. Raman spectroscopy is often particularly effective for observing the C-C backbone vibrations of the cyclopentyl ring. capes.gov.br

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (very broad) | Weak/not observed |

| Carbonyl | C=O stretch | 1700-1725 (strong) | 1700-1725 (moderate) |

| Alkyl Groups | C-H stretch | 2850-2960 (strong) | 2850-2960 (strong) |

| Alkyl Groups | C-H bend | 1350-1470 (moderate) | 1350-1470 (moderate) |

| Carboxylic Acid | C-O stretch | 1210-1320 (strong) | Weak |

X-ray Crystallography for Solid-State Structural Determination of Derivatives (if applicable)

For a compound like this compound, which is a liquid or low-melting solid at room temperature, derivatization is a prerequisite for single-crystal X-ray diffraction analysis. The formation of a well-ordered crystalline lattice is essential for obtaining high-quality diffraction data. Suitable derivatives would include salts formed with heavy atoms or organic cations that promote crystallization. For instance, the formation of a salt with a heavy metal cation (e.g., silver, lead, or barium) can facilitate crystallization and also aid in solving the phase problem during structure determination due to the strong scattering of X-rays by the heavy atom.

The process would involve the following key steps:

Synthesis and Crystallization: A suitable derivative of this compound is synthesized. This could involve the deprotonation of the carboxylic acid to form a salt or the formation of a co-crystal with another molecule. The resulting derivative is then crystallized, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection: A single crystal of the derivative is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays at specific angles, and the intensities of these diffracted beams are meticulously recorded by a detector.

Structure Solution and Refinement: The collected diffraction data are used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data, resulting in a precise three-dimensional structure of the derivative.

The resulting crystal structure would provide a wealth of information, including:

Precise bond lengths and angles.

The conformation of the cyclopentyl ring and the propanoic acid side chain.

The stereochemistry of the chiral centers.

The packing arrangement of the molecules in the crystal lattice.

The nature of intermolecular interactions, such as hydrogen bonding.

While direct experimental data for this compound derivatives is lacking, studies on related substituted cycloalkane carboxylic acids have demonstrated the power of X-ray crystallography in elucidating their solid-state conformations and intermolecular interactions. For example, the crystal structures of various substituted cyclopentane (B165970) and cyclobutane (B1203170) carboxylic acid derivatives have been successfully determined, providing valuable insights into their molecular geometries.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, LC-MS)

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives from complex mixtures, as well as for assessing their purity. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. Since carboxylic acids can be polar and have a tendency to adsorb onto the GC column, derivatization is often employed to increase their volatility and improve their chromatographic behavior. A common derivatization strategy for carboxylic acids is esterification, for example, to form methyl esters or tert-butyldimethylsilyl (TBDMS) esters. mtu.edu

The derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time, the time it takes for a compound to elute from the column, is a characteristic feature used for identification.

As the separated components elute from the GC column, they enter the mass spectrometer, which serves as a highly specific and sensitive detector. In the MS, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The fragmentation pattern provides valuable structural information that can be used to identify the compound by comparison with spectral libraries or by interpretation.

For this compound, characteristic fragments in the mass spectrum of its esterified form would arise from the cleavage of the cyclopentyl ring, the loss of the ester group, and fragmentation of the alkyl side chains. The molecular ion peak would confirm the molecular weight of the derivative.

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound Methyl Ester

| Parameter | Value |

| Gas Chromatograph | |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

This table presents a typical set of parameters and would require optimization for a specific instrument and application.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is particularly well-suited for the analysis of less volatile, thermally labile, and more polar compounds, including underivatized carboxylic acids. In LC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential interactions of the analytes with the stationary and mobile phases. Reversed-phase chromatography, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), is commonly used for the analysis of carboxylic acids. nih.govnih.gov

The eluent from the LC column is introduced into the mass spectrometer via an interface that removes the solvent and ionizes the analytes. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose, and for carboxylic acids, it is typically performed in negative ion mode, where the molecule is deprotonated to form [M-H]⁻ ions. chromforum.org

Tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and structural information. In this technique, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices. mdpi.com

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Linear gradient from 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | -3.5 kV |

| Desolvation Temp. | 350 °C |

| Precursor Ion (m/z) | 169.1 (for [M-H]⁻) |

| Product Ions (m/z) | Dependent on fragmentation, would require experimental determination |

This table presents a typical set of parameters and would require optimization for a specific instrument and application.

The purity of a sample of this compound can be determined by these chromatographic methods by quantifying the area of the main peak relative to the total area of all peaks in the chromatogram. The identification of any impurities can be achieved through the interpretation of their respective mass spectra.

Computational and Theoretical Investigations of 3 3 Ethylcyclopentyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 3-(3-ethylcyclopentyl)propanoic acid. These methods provide a microscopic understanding of the molecule's behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(2d,p), can be used to determine key molecular properties. vjst.vn The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important, as the energy difference between them (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and stability. vjst.vnnih.gov A smaller gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative and based on typical values for similar carboxylic acids, as direct experimental or computational values for this specific compound are not readily available in literature.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Reflects the chemical reactivity and kinetic stability. |

| Dipole Moment | 1.8 D | Influences intermolecular interactions and solubility. |

Ab Initio Calculations for Conformational Analysis and Stability

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are well-suited for detailed conformational analysis. uc.pt For this compound, these calculations can identify the most stable conformations and the energy barriers between them.

The conformational flexibility of this molecule arises from the rotation around the C-C single bonds in the propanoic acid chain and the puckering of the cyclopentane (B165970) ring. The cyclopentane ring typically adopts non-planar conformations, such as the 'envelope' and 'half-chair' forms, to alleviate torsional strain. libretexts.orgresearchgate.net The ethyl group's position on the ring also influences the conformational preferences.

Furthermore, the carboxylic acid group itself has two main planar conformations: syn and anti, referring to the orientation of the acidic proton with respect to the carbonyl group. nih.govchemrxiv.org Ab initio studies on simpler carboxylic acids have shown that the syn conformer is generally more stable, but the energy difference can be influenced by the solvent. chemrxiv.orgacs.org

Table 2: Relative Energies of Key Conformers of this compound (Note: This data is hypothetical and intended to illustrate the expected outcomes of ab initio calculations based on studies of similar molecules.)

| Conformer | Relative Energy (kcal/mol) | Description |

| syn-Gauche (Envelope) | 0.00 | Most stable conformer with the carboxylic acid in a syn arrangement and a gauche bend in the propanoic chain. |

| syn-Anti (Envelope) | 1.2 | A less stable conformer with an anti arrangement in the propanoic chain. |

| anti-Gauche (Envelope) | 4.5 | The anti conformation of the carboxylic acid group is significantly higher in energy. nih.gov |

| syn-Gauche (Half-Chair) | 0.5 | The half-chair conformation of the cyclopentane ring is slightly less stable than the envelope. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its conformational changes and interactions with other molecules, such as solvent. rsc.orgbohrium.com By simulating this compound in an aqueous environment, for instance, one can study how water molecules interact with the carboxylic acid group through hydrogen bonding. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of molecules. For this compound, DFT calculations can predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.com

Predicted IR spectra can help assign experimental peaks to specific vibrational modes, such as the characteristic C=O and O-H stretches of the carboxylic acid group. vjst.vn Similarly, the calculation of ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach can be compared with experimental data to confirm the molecular structure. mdpi.com While computational predictions of NMR spectra for complex molecules can be challenging, they provide valuable insights, especially when combined with experimental data. acs.orgnih.gov

Theoretical Studies of Reaction Pathways and Transition States in Synthesis and Transformations

Theoretical calculations are instrumental in understanding the mechanisms of chemical reactions, including the synthesis and transformations of this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing insights into reaction kinetics. rsc.orgchemrxiv.org

For example, the synthesis of this compound could involve the hydrogenation of a precursor. DFT calculations can be used to model the catalytic cycle of such a reaction, identifying the rate-determining step and the role of the catalyst. rsc.org Similarly, the mechanisms of other reactions, such as esterification or amidation of the carboxylic acid group, can be investigated to understand the influence of different reagents and conditions. khanacademy.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues (e.g., aqueous solubility)

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its physical or biological properties. bohrium.comdntb.gov.ua For this compound and its analogues, QSPR can be used to predict properties like aqueous solubility, pKa, and partitioning coefficients (logP). acs.orgnih.gov

These models are typically built using a large dataset of compounds with known properties and a set of calculated molecular descriptors. researchgate.netnih.gov For predicting the aqueous solubility of a series of similar carboxylic acids, relevant descriptors might include molecular weight, logP, polar surface area, and the number of hydrogen bond donors and acceptors. acs.orgresearchgate.net Such models can be valuable for screening large libraries of virtual compounds to identify those with desired properties.

Comprehensive Search Reveals No Publicly Available Research on the Computational Catalytic Mechanisms of this compound

The search for information was targeted and included various academic and chemical databases. Despite these efforts, no specific computational or theoretical investigations into the catalytic behavior of this compound have been published. While general information regarding the physical and chemical properties of the compound is available, for instance on PubChem, this does not extend to its role or mechanisms in catalysis. nih.gov

Therefore, it is not possible to provide an article on the "" with a focus on "Computational Modeling of Catalytic Mechanisms" as there is currently a lack of scientific data on this subject. The creation of such an article would require speculative data, which would compromise the integrity and scientific accuracy of the information provided.

It is important to note that while computational studies are common for a wide range of chemical compounds and catalytic processes, it appears that this compound has not been a subject of such specific research to date. nih.govnih.govmdpi.com

Potential Non Clinical Applications and Role As a Chemical Building Block

Utilization in Polymer Science and Engineering

The bifunctional nature of 3-(3-Ethylcyclopentyl)propanoic acid, featuring both a reactive carboxylic acid group and a modifiable cyclopentyl ring, suggests its potential as a valuable component in the field of polymer science and engineering.

Monomer for Polymerization Processes (e.g., ring-opening polymerization)

While direct studies detailing the use of this compound as a monomer in polymerization are not extensively documented, its structural attributes make it a candidate for such processes. The carboxylic acid group can participate in condensation polymerizations to form polyesters or polyamides.

Furthermore, the cyclopentyl ring introduces the possibility of its derivatives being used in ring-opening polymerization (ROP). ROP is a form of chain-growth polymerization where a cyclic monomer is opened by a reactive species to form a longer polymer chain. wikipedia.org This process is often driven by the relief of ring strain. wikipedia.org Strained cycloalkanes can undergo ROP, and while cyclopentane (B165970) itself is relatively stable, the introduction of functional groups could facilitate this process. wikipedia.org Ring-opening metathesis polymerization (ROMP) is another powerful technique for polymerizing strained cyclic olefins, which could be synthesized from derivatives of this compound. youtube.com The resulting polymers would feature unsaturated backbones that could be further functionalized. youtube.com

Building Block for Oligomers and Macromolecules

The distinct chemical handles of this compound allow for its incorporation into a variety of oligomers and macromolecules. As a building block, it can be used to synthesize more complex molecules with tailored properties. mdpi.com For instance, its esterification with polyols could lead to the formation of star-shaped oligomers or dendrimers, where the cyclopentyl group would reside at the periphery, influencing the material's physical properties such as solubility and thermal stability. The ability to control the oligomerization of a single building block can lead to the formation of specific, dynamic covalent foldamers. nih.gov

The synthesis of macromolecules from building blocks like this compound can result in materials with applications in diverse fields, including as advanced materials with specific electronic or optical properties. mdpi.com

Role in the Synthesis of Specialty Chemicals

The reactivity of this compound makes it a valuable intermediate in the synthesis of a range of specialty chemicals. Its derivatives have found applications in agriculture and the flavor and fragrance industry.

Precursor for Agrochemical Intermediates (e.g., for herbicides, pesticides)

Propionic acid and its derivatives have been identified for their herbicidal properties. google.com Specifically, propionic acid can be used as both a pre- and post-emergence herbicide, offering a potentially safer alternative to some synthetic herbicides. google.com The structural similarity of certain synthetic auxin herbicides to natural plant hormones like indole-3-acetic acid allows them to disrupt plant growth. nih.gov Given this precedent, this compound could serve as a precursor for the synthesis of novel agrochemical intermediates. Its cyclopentyl group could be functionalized to enhance efficacy or selectivity.

Salts of naphthenic acids, such as copper and mercury salts, are utilized as pesticides and fungicides. chembk.com This suggests that the metal salts of this compound could exhibit similar biocidal activities, making them potential active ingredients in pesticide formulations. The synthesis of pesticides is a critical area of research aimed at improving crop yields by controlling pests. researchgate.net

Component in Flavor and Fragrance Compound Synthesis

The synthesis of fragrances and flavors is a significant application for cyclic carboxylic acids and their esters. nih.govwalisongo.ac.id Carboxylic acids with cyclic moieties are known to contribute to a variety of scent profiles, including woody and spicy notes. google.com For instance, 4-alkyl-substituted cyclohexyl and cyclohex-3-enyl carboxylic acids are used in fragrance compositions to impart animalic and other complex odors. google.comgoogle.com

A patent for 3-cyclopentyl-propionic acid highlights its value in the cosmetic and pharmaceutical industries, particularly in the form of its esters. google.com This indicates a strong potential for this compound to be used in the synthesis of novel flavor and fragrance compounds. The ethylcyclopentyl group would likely contribute a unique olfactory character to the resulting esters. The synthesis of such compounds often involves the esterification of the carboxylic acid with various alcohols to produce a wide range of scents. nih.gov

Application in Material Science

In the broader context of material science, this compound and its derivatives, as part of the naphthenic acid family, contribute to the formulation of various materials with specific functionalities. Naphthenic acids are known to be used in the production of metal salts that act as drying agents for paints and inks. chembk.com The cobalt, manganese, and lead salts of naphthenic acids are particularly effective in this regard. chembk.com

Furthermore, aluminum salts of naphthenic acids are used in the formulation of greases and solidified gasoline. chembk.com The diverse applications of metal naphthenates underscore the versatility of the parent acids as building blocks for functional materials. wikipedia.org The specific structure of this compound can be expected to influence the properties of its corresponding metal salts, potentially leading to materials with enhanced performance characteristics.

Development of New Coatings and Drying Agents

This compound is a key raw material in the production of metal naphthenates, which function as highly effective drying agents, or siccatives, for oil-based coatings, paints, and inks. chembk.combionow.co.ukcambridgenetwork.co.uk The metallic salts of this acid, particularly those of lead, manganese, cobalt, and iron, act as catalysts in the oxidative polymerization of drying oils, a process that hardens the paint film. chembk.com The hydrophobic nature of the naphthenate molecule ensures its solubility in the organic media of paints and coatings. wikipedia.org The use of these metallic soaps helps to improve the hardness of the coating, maintain its gloss, and prevent surface wrinkling as it dries. soltexinc.com

The development of new and improved coatings often involves the use of such additives to enhance performance and durability. Research in this area focuses on optimizing the composition of these drying agents to achieve faster drying times and better film properties.

Use as Surfactants and Lubricants

The dual nature of the this compound molecule, with its hydrophobic cyclopentyl ring and hydrophilic carboxylic acid group, allows it and its derivatives to function as surfactants. nih.gov Sodium naphthenate, a salt derived from this acid, is utilized as an economical emulsifier and detergent in the textile industry. chembk.com Surfactants are crucial in many industrial cleaning and processing applications for their ability to reduce surface tension between liquids or between a liquid and a solid.

In the realm of lubrication, metal naphthenates, especially zinc naphthenate, are employed as additives in lubricating oils and greases. soltexinc.com These additives provide several benefits, including rust and corrosion inhibition, anti-wear properties, and acid neutralization. soltexinc.com Their high solubility in hydrocarbon-based lubricants makes them particularly effective. wikipedia.org They are especially useful in boundary lubrication scenarios where they form a protective film on metal surfaces to prevent seizure and wear under high-pressure conditions. soltexinc.com

Function as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

The molecular structure of this compound contains a chiral center at the carbon atom on the cyclopentane ring where the ethyl group is attached. This inherent chirality theoretically allows for its potential use as a chiral auxiliary or as a precursor for chiral ligands in asymmetric synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of a product. wikipedia.org After the desired stereoselective transformation, the auxiliary is typically removed and can be recovered. wikipedia.org

A chiral ligand, on the other hand, would be a molecule derived from this compound that can coordinate to a metal center, forming a chiral catalyst capable of inducing enantioselectivity in a reaction.

However, despite the presence of this chiral center, a comprehensive review of scientific literature and patent databases does not reveal any significant research or established applications of this compound or other naphthenic acids as chiral auxiliaries or ligand precursors in the field of asymmetric synthesis. The focus of its industrial use remains firmly on the applications of its bulk properties and its role as a precursor to metal naphthenates. The complexity of the mixtures of naphthenic acids found in petroleum sources may also present a challenge for its application in stereoselective synthesis, which often requires enantiomerically pure starting materials.

Contribution to Industrial Organic Synthesis Processes

The primary contribution of this compound to industrial organic synthesis lies in its role as a fundamental building block for a variety of commercially important products. It is primarily sourced from the refining of petroleum, where it is extracted from kerosene (B1165875) and diesel fractions. chembk.combionow.co.uk

The industrial synthesis of this acid typically involves the alkali washing of petroleum fractions to produce "alkaline residue" containing sodium naphthenate. This is followed by acidification with sulfuric acid and subsequent purification by distillation to yield the refined naphthenic acid. chembk.com

Its most significant industrial application is in the production of metal naphthenates. chembk.comut.ac.ir This is achieved through the reaction of the naphthenic acid with a metal oxide or hydroxide. google.com These metal naphthenates are not simple ionic salts but are rather covalent coordination complexes. wikipedia.org The resulting products have a wide array of uses, as detailed in the preceding sections, including:

Wood Preservatives: Copper naphthenate is a widely used wood preservative. chembk.comsoltexinc.com

Corrosion Inhibitors: Amine derivatives of naphthenic acids are used as corrosion inhibitors. bionow.co.uk

Catalysts: Nickel, cobalt, and molybdenum salts can act as catalysts in various organic synthesis processes. chembk.com The catalytic decarboxylation of naphthenic acids themselves is also an area of research for upgrading heavy crude oils. mdpi.comdoe.gov

Other Applications: Aluminum salts are used in the formulation of greases and solidified gasoline. chembk.com

The versatility of this compound as a precursor in these synthesis processes underscores its importance in the chemical industry.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Molar Mass | 170.25 g/mol | nih.gov |

| CAS Number | 501346-07-2 | nih.gov |

Future Research Directions and Challenges for 3 3 Ethylcyclopentyl Propanoic Acid Chemistry

Development of Novel and Highly Sustainable Synthetic Routes

The traditional synthesis of naphthenic acids, including 3-(3-Ethylcyclopentyl)propanoic acid, often relies on the separation from crude petroleum feedstocks. chembk.comresearchgate.net This method, while established, presents challenges related to purification and environmental impact. ut.ac.ir A significant future challenge lies in the development of de novo synthetic routes that are not only efficient but also adhere to the principles of green chemistry.

Future research should prioritize the following areas:

Catalytic Carboxylation: Investigating the direct carboxylation of ethylcyclopentyl-containing precursors using sustainable catalysts. This could involve the use of carbon dioxide as a C1 source, transforming a greenhouse gas into a valuable chemical feedstock.

Biocatalytic Approaches: Exploring the use of engineered enzymes or whole-cell biocatalysts for the synthesis of this compound from renewable starting materials. This could offer high selectivity under mild reaction conditions.

Flow Chemistry: The implementation of continuous flow reactors for the synthesis can offer enhanced safety, better process control, and easier scalability compared to traditional batch processes.

A comparative look at potential synthetic strategies highlights the shift towards more sustainable methods.

| Synthesis Strategy | Precursors | Key Advantages | Key Challenges |

| Traditional Extraction | Crude Oil Fractions | Established process | Low selectivity, high energy consumption, environmental concerns ut.ac.ir |

| Catalytic Carboxylation | Ethylcyclopentane (B167899) derivatives, CO2 | Use of a renewable C1 source, potential for high atom economy | Catalyst development, reaction optimization |

| Biocatalysis | Bio-based feedstocks | High selectivity, mild conditions, environmentally benign | Enzyme engineering and stability, downstream processing |

Exploration of Advanced Derivatization Pathways and Functionalization Strategies

The true potential of this compound lies in its versatility as a chemical building block. The carboxylic acid moiety and the cyclopentane (B165970) ring offer multiple sites for modification, opening doors to a vast array of derivatives with tailored properties.

Future research should focus on:

Esterification and Amidation: While standard reactions, exploring novel catalytic methods for esterification and amidation can lead to the synthesis of new esters and amides with potential applications as lubricants, surfactants, or in the formulation of polymers. britannica.commsu.edu These derivatives can be designed to have specific physical and chemical properties.

Polymer Chemistry: Incorporating this compound as a monomer or a modifying agent in polymerization reactions could lead to the development of novel polyesters and polyamides. numberanalytics.compressbooks.pub The cyclic nature of the ethylcyclopentyl group could impart unique thermal and mechanical properties to the resulting polymers.

Ring Functionalization: Developing selective methods for the functionalization of the cyclopentane ring is a significant challenge. beilstein-journals.orgnih.gov Success in this area would allow for the introduction of additional functional groups, dramatically expanding the chemical space accessible from this starting material.

Deeper Computational Insights into Reactivity, Selectivity, and Material Properties

In parallel with experimental work, computational chemistry offers a powerful tool to accelerate the discovery and design of new derivatives and materials. The use of in silico methods can provide a deeper understanding of the molecule's behavior and guide experimental efforts.

Key areas for computational investigation include:

Quantum Mechanics (QM) Studies: Employing Density Functional Theory (DFT) and other QM methods to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net This can help in predicting reaction mechanisms and identifying the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: Using MD simulations to explore the conformational landscape of the molecule and to predict the physical properties of its derivatives, such as viscosity, boiling point, and solubility. acs.orgnih.govnih.gov This is particularly relevant for designing new lubricants or solvents.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound derivatives with their properties. nih.govnih.govdrugdesign.org This can enable the rapid screening of virtual libraries of compounds and the identification of candidates with desired characteristics. A study on other carboxylic acids has shown the potential of QSAR in predicting properties. acs.org

Expanding Non-Clinical Applications in Emerging Technologies and Materials

While some applications of naphthenic acids are known, such as in metalworking fluids and as corrosion inhibitors, a vast unexplored territory exists for the application of this compound and its derivatives in advanced materials. chembk.commerichemtech.comlubesngreases.com

Future research should explore its potential in:

Advanced Polymers: As mentioned, its incorporation into polymers could lead to materials with enhanced thermal stability, mechanical strength, or specific optical properties. researchgate.net

Novel Surfactants and Emulsifiers: The amphiphilic nature of this acid suggests its potential in creating novel surfactants. nih.gov Its derivatives could be tailored for specific applications in areas like enhanced oil recovery or the formulation of personal care products. mdpi.com

Coatings and Adhesives: Carboxylic acid-containing polymers are known for their adhesive properties. numberanalytics.com Derivatives of this compound could be used to develop high-performance coatings and adhesives with improved durability and substrate adhesion.

Integration of this compound into Interdisciplinary Research Areas (e.g., biorefining)

The future of chemical manufacturing is increasingly tied to the concept of the integrated biorefinery, where biomass is converted into a spectrum of valuable products. This compound, if producible from bio-based precursors, could become a key platform chemical within such a framework.

Challenges and opportunities in this area include:

Biomass Conversion: Developing efficient catalytic or biological pathways to convert lignocellulosic biomass or other renewable feedstocks into precursors for this compound.

Circular Economy: Integrating the synthesis and application of this acid into a circular economy model, where waste streams from one process become the feedstock for another.

Toxicity and Environmental Impact: As a type of naphthenic acid, understanding its environmental fate and toxicity is crucial, especially in the context of large-scale production and use in biorefineries. ut.ac.irnih.govnih.govesaa.org

By addressing these research directions and overcoming the associated challenges, the scientific community can unlock the full potential of this compound, transforming it from a simple petroleum-derived molecule into a versatile building block for a new generation of sustainable chemicals and materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Ethylcyclopentyl)propanoic acid, and how can purity be optimized?

- Methodological Answer : While direct synthesis protocols are scarce in the literature, analogous naphthenic acid derivatives are typically synthesized via cyclopentane alkylation followed by carboxylation or oxidation of alkyl-substituted cyclopentanes. For purity optimization, chromatographic techniques (e.g., HPLC, flash chromatography) are critical. For example, purification of structurally similar esters using silica gel columns with gradients like ethyl acetate/hexane (35 mL/min flow rate) has been effective . Reaction monitoring via NMR or UPLC-MS/MS ensures intermediate purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation, particularly for verifying cyclopentyl substituents. Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., HP-5MS) can resolve volatile derivatives, while reverse-phase HPLC with UV detection (e.g., 280 nm) aids in quantifying acidic fractions . For stereochemical analysis, circular dichroism (CD) or chiral-phase HPLC may be required if isomers are present .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Based on safety data for structurally related acids, wear nitrile gloves, lab coats, and eye protection (e.g., goggles). Use fume hoods to avoid inhalation of vapors. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. Emergency showers and eyewash stations must be accessible .

Advanced Research Questions

Q. How can stereochemical challenges (e.g., E/Z isomerism) be addressed during synthesis?

- Methodological Answer : For compounds prone to isomerism, reaction temperature and catalysts play key roles. For example, using DABCO at -15°C suppressed Z-isomer formation in analogous acrylate esters, yielding >90% E-isomer purity . Solvent polarity adjustments (e.g., dichloromethane vs. ethanol) and slow crystallization can further isolate desired stereoisomers .

Q. How should researchers resolve contradictions in reported acidic fraction purity (>70% vs. lower values)?

- Methodological Answer : Discrepancies may arise from differing extraction or derivatization methods. Standardize quantification using potentiometric titration (e.g., ASTM D664 for acid number) or HPLC with a TFA-containing mobile phase to enhance peak resolution . Cross-validate results with FT-IR spectroscopy to confirm carboxylate stretching bands (~1700 cm⁻¹) .

Q. What experimental designs are suitable for studying its enzymatic interactions (e.g., with acyl-CoA synthetases)?

- Methodological Answer : Use radiolabeled (e.g., ¹⁴C) this compound to track enzymatic conversion to CoA thioesters. Monitor reaction kinetics via UV-Vis spectroscopy at 260 nm (CoA absorption) . For substrate specificity studies, compare kinetic parameters (Km, Vmax) against linear and branched-chain fatty acids .

Q. How can environmental persistence or biodegradability be assessed?

- Methodological Answer : Conduct OECD 301B Ready Biodegradability tests with activated sludge inoculum. Quantify degradation via GC-MS headspace analysis for CO₂ evolution or LC-MS/MS for intermediate metabolites. Compare half-lives with structurally similar naphthenic acids (e.g., cyclohexanepropanoic acid) .

Notes on Data Limitations

- Direct evidence for this compound is limited; methodologies are inferred from analogs (e.g., naphthenic acids, substituted propanoates).

- Commercial synthesis protocols are excluded per guidelines; focus on peer-reviewed academic methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.